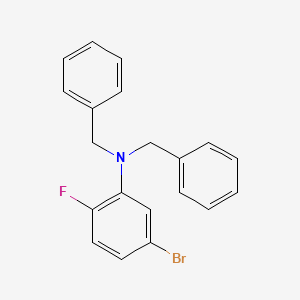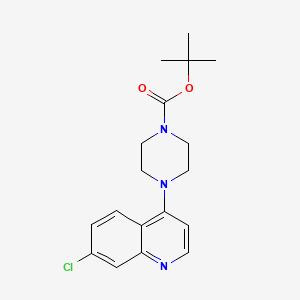
7-Chloro-4-(4-BOC-pipérazino)quinoléine
Vue d'ensemble
Description
7-Chloro-4-(4-BOC-piperazino)quinoline is a chemical compound with the molecular formula C18H22ClN3O2 and a molecular weight of 347.84 . It is used in the field of medicinal chemistry .
Molecular Structure Analysis
The InChI code for 7-Chloro-4-(4-BOC-piperazino)quinoline is 1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3 .Physical and Chemical Properties Analysis
7-Chloro-4-(4-BOC-piperazino)quinoline has a molecular weight of 347.84 .Applications De Recherche Scientifique
Recherche pharmaceutique
“7-Chloro-4-(4-BOC-pipérazino)quinoléine” est un composé qui pourrait être utilisé dans la recherche pharmaceutique . Sa structure suggère qu'il pourrait être utilisé dans le développement de nouveaux médicaments ou thérapies.
Développement de médicaments antipaludiques
Ce composé est lié au phosphate de pipéraquine, un médicament antipaludique à faible toxicité et à action rapide . Par conséquent, il pourrait potentiellement être utilisé dans le développement de nouveaux traitements antipaludiques.
Synthèse chimique
Compte tenu de sa structure spécifique, “this compound” pourrait être utilisé comme un bloc de construction dans la synthèse chimique . Il pourrait être utilisé pour créer des molécules plus complexes pour diverses applications.
Recherche biologique
Ce composé pourrait être utilisé dans la recherche biologique, en particulier dans des études liées à ses propriétés antipaludiques . Il pourrait être utilisé pour étudier les mécanismes biologiques du paludisme et la façon de le combattre.
Chimie analytique
“this compound” pourrait être utilisé en chimie analytique comme un composé standard ou de référence . Il pourrait aider à l'identification et à la quantification d'autres substances.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as piperaquine, target the malarial parasite plasmodium falciparum .
Mode of Action
Based on its structural similarity to piperaquine, it may interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme within the parasite .
Biochemical Pathways
Similar compounds like piperaquine are known to interfere with the heme detoxification pathway in the malarial parasite .
Pharmacokinetics
Similar compounds like piperaquine are known to have good oral bioavailability, wide distribution in the body, metabolism in the liver, and excretion through the bile .
Result of Action
Based on its structural similarity to piperaquine, it may lead to the death of the malarial parasite due to the accumulation of toxic heme .
Action Environment
Factors such as ph, temperature, and presence of other drugs can potentially influence the action and stability of similar compounds .
Analyse Biochimique
Biochemical Properties
7-Chloro-4-(4-BOC-piperazino)quinoline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with cytochrome P450 enzymes, affecting their metabolic activity . Additionally, 7-Chloro-4-(4-BOC-piperazino)quinoline can form complexes with proteins, altering their conformation and function.
Cellular Effects
The effects of 7-Chloro-4-(4-BOC-piperazino)quinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 7-Chloro-4-(4-BOC-piperazino)quinoline can alter the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-4-(4-BOC-piperazino)quinoline involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. It may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, 7-Chloro-4-(4-BOC-piperazino)quinoline can activate certain receptors, triggering downstream signaling pathways that lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-4-(4-BOC-piperazino)quinoline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloro-4-(4-BOC-piperazino)quinoline is relatively stable under refrigerated conditions, maintaining its purity and activity . Prolonged exposure to light and heat can lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of 7-Chloro-4-(4-BOC-piperazino)quinoline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, 7-Chloro-4-(4-BOC-piperazino)quinoline can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range produces optimal effects, while higher doses lead to toxicity.
Metabolic Pathways
7-Chloro-4-(4-BOC-piperazino)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For instance, it may affect the activity of cytochrome P450 enzymes, altering the metabolism of other compounds and impacting overall metabolic balance.
Transport and Distribution
The transport and distribution of 7-Chloro-4-(4-BOC-piperazino)quinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, facilitated by transport proteins . Once inside the cell, 7-Chloro-4-(4-BOC-piperazino)quinoline can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 7-Chloro-4-(4-BOC-piperazino)quinoline is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, 7-Chloro-4-(4-BOC-piperazino)quinoline may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and cellular signaling pathways.
Propriétés
IUPAC Name |
tert-butyl 4-(7-chloroquinolin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCHTXDEKYWEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


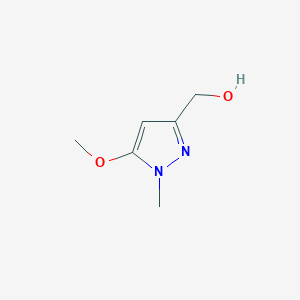



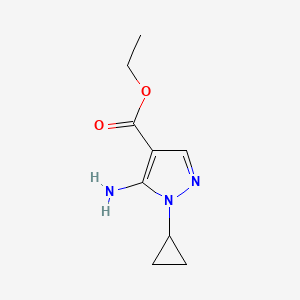

![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)

![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)
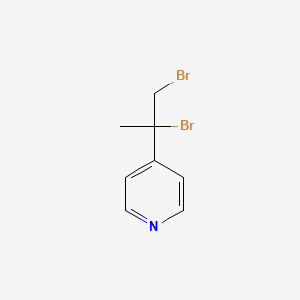


![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)
